molecular formula C6H7Cl2N3 B3051086 2,4-Dichloro-6-isopropyl-1,3,5-triazine CAS No. 30894-74-7

2,4-Dichloro-6-isopropyl-1,3,5-triazine

Cat. No.: B3051086
CAS No.: 30894-74-7
M. Wt: 192.04 g/mol
InChI Key: NRGJDHUSMZIRSC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isopropyl-1,3,5-triazine is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. It belongs to the 1,3,5-triazine family, a privileged scaffold in drug discovery due to its presence in several approved therapeutic agents . The structure features two reactive chlorine atoms that can be sequentially and selectively displaced by various nucleophiles at different temperatures, allowing researchers to construct diverse and complex molecular hybrids . This controlled, stepwise functionalizability makes it an ideal building block for generating libraries of novel compounds for biological screening. Researchers utilize this compound and its analogs as a core template in developing potential pharmacologically active molecules. The 1,3,5-triazine core is a known component in FDA-approved drugs for conditions such as cancer and leukemia, as well as in various herbicides and insecticides . Its key application lies in its role as a precursor for the synthesis of more complex, multi-substituted triazine derivatives, which are then evaluated for a range of biological activities including anticancer, antimicrobial, and antiviral properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-propan-2-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGJDHUSMZIRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275357
Record name 2,4-Dichloro-6-(propan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30894-74-7
Record name 2,4-Dichloro-6-(propan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 6 Isopropyl 1,3,5 Triazine

Conventional Synthetic Routes and Mechanistic Considerations

Conventional methods for the synthesis of 2,4-dichloro-6-isopropyl-1,3,5-triazine are predicated on the nucleophilic substitution of a chlorine atom on the cyanuric chloride molecule with an isopropylamino group. This reaction is influenced by several factors, including the choice of reactants, solvent system, and reaction temperature.

The primary and most direct route to this compound involves the reaction of cyanuric chloride with isopropylamine (B41738). The mechanism is a nucleophilic aromatic substitution, where the nitrogen atom of isopropylamine attacks one of the electron-deficient carbon atoms of the triazine ring, leading to the displacement of a chloride ion. This reaction can be carried out using either isopropylamine or its hydrochloride salt. google.com The fundamental reaction is characterized by the replacement of one of the three chlorine atoms on the cyanuric chloride backbone with an isopropylamino group. google.com

The reactivity of the chlorine atoms on cyanuric chloride is a key aspect of this synthesis. The substitution of the first chlorine atom is a relatively facile process that can be achieved under mild conditions. orgsyn.org This inherent reactivity allows for a controlled, stepwise substitution, which is crucial for achieving a high yield of the desired monosubstituted product. nih.gov

The synthesis of this compound is typically conducted in an anhydrous system to prevent the hydrolysis of cyanuric chloride, which is sensitive to water. chemcess.comresearchgate.net The presence of water can lead to the formation of unwanted byproducts, such as hydroxytriazines, thereby reducing the yield and purity of the desired product. researchgate.net

The choice of solvent plays a significant role in the reaction kinetics and product distribution. rsc.org A variety of aprotic solvents have been investigated for their effect on the reaction between cyanuric chloride and amines. rsc.org Common solvents employed for this reaction include high-boiling aromatic solvents like xylene, as well as ketones such as acetone (B3395972) and methyl ethyl ketone, and other hydrocarbons like toluene. google.comchemcess.com The solubility of cyanuric chloride in various organic solvents is a critical consideration for selecting an appropriate reaction medium. chemcess.com The polarity of the solvent can influence the reaction rate, with increasing polarity sometimes favoring a faster reaction. rsc.org

SolventApplication in Triazine SynthesisReference
XyleneUsed as a high-boiling inert solvent for the reaction of cyanuric chloride with isopropylamine or its hydrochloride salt. google.com
AcetoneEmployed as a solvent for the reaction of cyanuric chloride with amines, sometimes in aqueous systems. chemcess.comgoogle.com
TolueneA common solvent for the reaction of cyanuric chloride with amines in the presence of an acid acceptor. chemcess.comgoogle.com
Methyl Ethyl KetoneUsed as a solvent for reactions involving cyanuric chloride. chemcess.com

Temperature control is a critical parameter in the synthesis of substituted triazines to ensure the selective substitution of the chlorine atoms. arkat-usa.org An empirical rule for the sequential substitution of chlorine atoms with amine substituents suggests that the first chlorine is typically replaced at a temperature range of 0–5 °C. chemcess.com For the reaction with isopropylamine, maintaining a low temperature is crucial to prevent further substitution and the formation of di- and tri-substituted byproducts. google.comnih.gov The reaction is exothermic, and efficient heat dissipation is necessary to maintain control. chemcess.com

Stoichiometric control is also essential for maximizing the yield of the monosubstituted product. The reaction is generally carried out using equimolar amounts of cyanuric chloride and the amine or its hydrohalide salt. google.com The use of an acid acceptor, such as sodium hydroxide (B78521) or sodium bicarbonate, is common to neutralize the hydrochloric acid that is liberated during the reaction. chemcess.com

ParameterOptimized ConditionSignificanceReference
Temperature 0–5 °C for the first substitutionPrevents multiple substitutions and byproduct formation. chemcess.comgoogle.com
Stoichiometry Equimolar amounts of reactantsMaximizes the yield of the desired monosubstituted product. google.com
Acid Acceptor Presence of a base (e.g., NaOH)Neutralizes the liberated HCl, driving the reaction to completion. chemcess.com

Advanced Synthetic Approaches and Process Development

In addition to conventional methods, advanced synthetic strategies have been developed to improve the efficiency, selectivity, and environmental footprint of triazine synthesis. These approaches include the use of catalysts and the development of one-pot reaction protocols.

While the synthesis of this compound typically involves the modification of a pre-existing triazine ring, research into the catalytic construction of the triazine core itself is relevant to the broader field of triazine chemistry. Various catalytic systems have been explored for the cyclotrimerization of nitriles to form the 1,3,5-triazine (B166579) ring. chim.it

These methods include:

Copper(I)-catalyzed synthesis : An efficient methodology for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives has been reported using a Cu(I) catalyst supported on a weakly acidic cation-exchanger resin. nih.gov

Iron-catalyzed cyclization : An atom-efficient method for the synthesis of 2,4,6-triaryl-1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source. researchgate.net

Lewis acid catalysis : Lewis acids such as zinc chloride and aluminum chloride have been used to catalyze the cyclotrimerization of nitriles, although these reactions may require high temperatures. researchgate.netresearchgate.net

One-pot synthesis protocols have emerged as an efficient approach for the preparation of substituted triazine derivatives, offering advantages in terms of reduced reaction times, simplified purification procedures, and potentially higher yields. nih.govnih.gov These strategies allow for the sequential functionalization of the 1,3,5-triazine core without the need to isolate intermediate products. nih.gov

For instance, a one-pot protocol has been developed for the synthesis of triazine derivatives starting from the readily available 2,4,6-trichloro-1,3,5-triazine, where chlorine atoms are sequentially displaced by various nucleophiles. nih.gov Another example is the one-pot synthesis of nih.govnih.govrsc.orgtriazolo[1,5-a] chemcess.comrsc.orgnih.govtriazines, which involves the reaction of commercially available starting materials in a single reaction vessel. rsc.org These one-pot methodologies represent a significant advancement in the synthesis of complex triazine derivatives, which could be conceptually applied to streamline the production of compounds like this compound and its subsequent derivatives. rsc.org

Solid-Phase Synthesis Techniques for Combinatorial Libraries

Solid-phase synthesis offers a powerful platform for the generation of combinatorial libraries of 1,3,5-triazine derivatives. This approach facilitates the systematic and rapid assembly of a large number of compounds by anchoring a starting material to a solid support and sequentially adding building blocks. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each reaction step.

While a specific protocol for the solid-phase synthesis of this compound is not extensively detailed in the literature, the general strategy for creating libraries of 2,4-disubstituted-1,3,5-triazines can be adapted. A common method involves the initial attachment of a suitable building block to a resin, followed by the introduction of the triazine core and subsequent modifications.

One established strategy begins with the immobilization of an amine on a solid support. This resin-bound amine can then react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to form a resin-bound dichlorotriazine. The temperature of the reaction is crucial and is typically maintained at low levels (around 0 °C) to ensure mono-substitution. The remaining two chlorine atoms on the triazine ring can then be sequentially or simultaneously substituted by reacting the resin-bound intermediate with a variety of nucleophiles to generate a library of diverse compounds.

An alternative approach involves the pre-synthesis of a mono-substituted dichlorotriazine in solution, which is then attached to the solid support. For the synthesis of a library based on this compound, one could envision a Grignard reaction between cyanuric chloride and an isopropyl Grignard reagent in solution to first synthesize the target compound. This this compound could then be anchored to a resin-bound nucleophile, such as an amine, to initiate the combinatorial synthesis. Subsequent displacement of the remaining chlorine atom with a library of different nucleophiles would yield a collection of di-substituted triazines.

The choice of resin and linker is critical for the success of solid-phase synthesis. The linker must be stable to the reaction conditions employed during the library synthesis but must be readily cleavable to release the final products from the solid support.

Table 1: General Parameters for Solid-Phase Synthesis of Dichlorotriazine Libraries

ParameterDescriptionTypical Conditions
Solid Support Polymeric resin to which the initial reactant is attached.Polystyrene resins (e.g., Merrifield, Wang), TentaGel resins.
Linker A chemical moiety that connects the synthesized molecule to the solid support and allows for its eventual cleavage.Acid-labile linkers (e.g., Rink amide), photolabile linkers.
Scaffold Introduction Reaction to introduce the dichlorotriazine core.Reaction of a resin-bound amine with cyanuric chloride in the presence of a base (e.g., DIEA) at 0 °C.
Diversification Sequential or parallel reactions to introduce a variety of substituents.Nucleophilic substitution with a library of amines, alcohols, or thiols at room temperature or elevated temperatures.
Cleavage Release of the final compounds from the solid support.Treatment with a strong acid (e.g., TFA) for acid-labile linkers.

Improved Synthesis Techniques for Related Dichlorotriazines

Recent advancements in the synthesis of dichlorotriazines have focused on improving yields, purity, and the environmental footprint of the reactions. These methods, while not always specific to the isopropyl derivative, provide valuable insights and can be adapted for its synthesis.

A significant improvement over traditional methods involves the use of catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed for the synthesis of 2,4-dichloro-6-aryl-1,3,5-triazines. In a typical procedure, cyanuric chloride is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. google.com This methodology offers high yields and selectivity under mild reaction conditions. google.com A similar approach could potentially be adapted for alkyl substitutions using appropriate organoboron reagents.

One patented method for the preparation of 2,4-dichloro-6-alkylamino-s-triazines involves the reaction of cyanuric chloride with a mono-alkylamine or its hydrohalide salt in an anhydrous medium at elevated temperatures (115-175 °C). google.com This process is reported to produce high-purity products in high yields. google.com For example, the reaction of cyanuric chloride with isopropylamine hydrochloride at reflux in xylene resulted in a yield of over 96% for 2,4-dichloro-6-isopropylamino-s-triazine. google.com

Another area of improvement is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. The synthesis of substituted 1,3,5-triazines via nucleophilic displacement of chlorine atoms from cyanuric chloride has been shown to be enhanced by microwave irradiation. researchgate.net

The careful control of reaction temperature remains a cornerstone of dichlorotriazine synthesis to achieve selective substitution. Generally, the first nucleophilic substitution on cyanuric chloride is carried out at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature. semanticscholar.org This stepwise approach allows for the controlled synthesis of mono-, di-, and tri-substituted triazines. semanticscholar.org

Table 2: Comparison of Synthesis Methods for Dichlorotriazines

MethodKey FeaturesTypical ReactantsCatalyst/ConditionsReported Yields
Anhydrous High-Temperature Reaction High purity and yield for alkylamino derivatives. google.comCyanuric chloride, mono-alkylamine hydrochloride. google.comAnhydrous solvent (e.g., xylene), reflux temperature (142-150 °C). google.com>96% google.com
Suzuki Coupling Mild conditions, high selectivity for aryl derivatives. google.comCyanuric chloride, arylboronic acid. google.comPalladium complex, base (e.g., K2CO3), ethanol, 30-35 °C. google.com84-96% google.com
Stepwise Nucleophilic Substitution Controlled synthesis of variously substituted triazines. semanticscholar.orgCyanuric chloride, various nucleophiles. semanticscholar.orgTemperature control (0 °C for first substitution, room temperature for second). semanticscholar.orgGenerally good to excellent.
Microwave-Assisted Synthesis Rapid reaction times, often improved yields and purity. researchgate.netCyanuric chloride, nucleophiles. researchgate.netMicrowave irradiation. researchgate.netOften higher than conventional methods.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Isopropyl 1,3,5 Triazine

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack. In 2,4-dichloro-6-isopropyl-1,3,5-triazine, the two chlorine atoms are excellent leaving groups, rendering the molecule highly reactive toward a wide array of nucleophiles. This reactivity is the cornerstone of its synthetic utility, allowing for the construction of diverse molecular architectures. The substitution reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govlibretexts.org

The chlorine atoms on the this compound scaffold can be readily displaced by a variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur. mdpi.comfrontiersin.org The high reactivity stems from the electron-withdrawing nature of the nitrogen atoms in the triazine ring, which polarizes the C-Cl bonds and stabilizes the intermediate Meisenheimer complex formed during the substitution process. libretexts.org

The reaction conditions can be tuned to control the substitution. Generally, the first substitution occurs under milder conditions, such as at low temperatures (e.g., 0°C), while the second substitution requires more forcing conditions like elevated temperatures or room temperature for extended periods. frontiersin.orgnih.gov Common nucleophiles employed in reactions with dichlorotriazines include amines, alcohols, and thiols. mdpi.comnih.gov For instance, reactions with primary or secondary amines are fundamental in the synthesis of many triazine derivatives. google.com

Studies on the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have established a general reactivity order for different classes of nucleophiles under competitive conditions. This provides a useful framework for understanding the reactivity of its derivatives. frontiersin.orgnih.gov

Nucleophile TypeTypical Reaction ConditionsNotes
Amines (R-NH₂)0°C to room temperature, often in the presence of a base (e.g., DIPEA, TEA) to neutralize HCl byproduct. frontiersin.orgnih.govReaction is typically fast. Amines are strong nucleophiles for this scaffold.
Alcohols (R-OH) / Alkoxides (R-O⁻)Often requires conversion to the more nucleophilic alkoxide using a strong base (e.g., NaH) or proceeds at elevated temperatures. mdpi.comThe first substitution can often be achieved selectively at 0°C. nih.gov
Thiols (R-SH) / Thiolates (R-S⁻)Similar to alcohols, often requires a base to form the more potent thiolate nucleophile. nih.govThiols are generally good nucleophiles toward the triazine ring.
Hydroxide (B78521) (OH⁻)Reaction with hydroxide leads to hydrolysis, replacing chlorine with a hydroxyl group, which may tautomerize to a triazinone. rsc.orgThis is a key reaction in the degradation pathway of chlorotriazines.

A defining characteristic of the reactivity of this compound is the ability to replace the chlorine atoms sequentially. The reactivity of the chlorine atoms is not identical; the displacement of the first chlorine atom deactivates the triazine ring towards subsequent nucleophilic attacks. mdpi.comresearchgate.net This deactivation occurs because the first nucleophile introduced is typically an electron-donating group (like an amino or alkoxy group), which increases the electron density of the triazine ring and makes it less electrophilic. researchgate.net

This difference in reactivity allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines. The first substitution can typically be achieved at a low temperature (around 0°C), while the second substitution requires a higher temperature (room temperature to reflux). researchgate.netresearchgate.net This thermal control is a powerful tool for synthetic chemists, enabling the introduction of two different nucleophiles onto the triazine core. mdpi.comresearchgate.net

For example, reacting this compound with one equivalent of a primary amine at a low temperature would yield a 2-chloro-4-amino-6-isopropyl-1,3,5-triazine derivative. google.com This intermediate can then be isolated and reacted with a different nucleophile (e.g., an alcohol or a second, different amine) at a higher temperature to afford a disubstituted product with three distinct substituents on the triazine ring. mdpi.com

Reaction StepTypical TemperatureReactivityProduct Type
Displacement of 1st Chlorine0 - 5°CHighMonosubstituted (e.g., 2-chloro-4-substituted-6-isopropyl-1,3,5-triazine)
Displacement of 2nd ChlorineRoom Temperature to Reflux (>25°C)Moderate to LowDisubstituted (e.g., 2,4-disubstituted-6-isopropyl-1,3,5-triazine)

The existing isopropyl group on the triazine ring influences the regioselectivity and rate of subsequent nucleophilic attacks. The isopropyl group is an electron-donating group (EDG) through induction. By donating electron density to the ring, it slightly deactivates the entire ring toward nucleophilic attack compared to the parent cyanuric chloride. researchgate.net

When a second substituent is introduced, the nature of both the resident isopropyl group and the newly added group dictates the reactivity of the final chlorine atom. If the first nucleophile added is also an electron-donating group (e.g., an amino group), the ring becomes significantly more electron-rich, and the final chlorine atom becomes much less reactive. mdpi.comresearchgate.net Conversely, introducing an electron-withdrawing group (which is less common via nucleophilic substitution) would enhance the reactivity of the remaining chlorine. nih.gov

The position of the substituents can also create steric hindrance, potentially directing an incoming nucleophile to the less hindered carbon atom. However, in the case of this compound, the two chlorine atoms are electronically equivalent, so the first substitution is not regioselective between the C2 and C4 positions. The primary influence of the isopropyl group is electronic deactivation.

Other Fundamental Reactions

Beyond nucleophilic substitution of its chlorine atoms, the triazine scaffold can participate in other important transformations.

While less common than nucleophilic substitution, the triazine ring can undergo other reactions. Friedel-Crafts alkylation reactions have been reported for dichlorotriazines, allowing for the formation of a carbon-carbon bond by reacting the triazine with an aromatic compound like anisole (B1667542) in the presence of a Lewis acid catalyst. google.com This demonstrates that under specific conditions, the triazine can act as an electrophile in reactions other than substitution.

Acid-catalyzed reactions can also occur. For instance, hydrolysis of chlorotriazines to their corresponding hydroxy derivatives (triazinones) can be catalyzed by acids. Furthermore, the nitrogen atoms in the triazine ring are basic and can be protonated in strong acid, which can influence the molecule's reactivity and solubility.

Modern cross-coupling methodologies have been successfully applied to chlorotriazine scaffolds, enabling the formation of carbon-carbon bonds that are difficult to achieve through classical nucleophilic substitution. fishersci.se The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly noteworthy. fishersci.selibretexts.org

This reaction has been used to synthesize aryl- or vinyl-substituted triazines from their chlorinated precursors. For example, 2,4-dichloro-6-substituted-1,3,5-triazines can react with arylboronic acids to replace one or both chlorine atoms with aryl groups. google.comresearchgate.net This powerful reaction significantly expands the synthetic utility of this compound, allowing for the incorporation of a wide range of functionalities and the construction of complex molecules for various applications. researchgate.net The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. researchgate.netnih.gov

ComponentExampleFunction
Triazine Substrate2,4-dichloro-6-R-1,3,5-triazineElectrophile (source of organic halide)
Coupling PartnerArylboronic acid (Ar-B(OH)₂)Nucleophile (source of aryl group)
CatalystPd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃Activates the organoboron species. researchgate.net
SolventToluene, Dioxane, DMFSolubilizes reactants and facilitates the reaction. researchgate.net

Oxidation and Reduction Pathways of the Triazine Core

The inherent aromaticity and electron-deficient nature of the 1,3,5-triazine ring govern its susceptibility to oxidative and reductive transformations. While extensive research on the specific oxidation and reduction of this compound is not widely available, valuable insights can be drawn from studies on analogous chloro-s-triazine compounds.

Oxidation:

The oxidation of the s-triazine ring itself is a challenging process due to its electron-deficient character. Studies involving strong oxidizing agents like ozone on chloro-s-triazine pesticides, such as those with N-alkyl side chains, have shown that the triazine ring often remains intact. Instead, oxidation tends to occur on the more susceptible alkyl substituents. For instance, in the aqueous ozonation of 2-chloro-s-triazine pesticides, the N-alkyl groups were oxidized to N-acetyl derivatives, or the amino substituents were removed, while the core triazine structure was preserved and no dechlorination was observed. Microbial metabolic pathways for some chloro-s-triazines have also been shown to involve oxidative dealkylation and dechlorination, eventually leading to the degradation of the entire molecule.

Reduction:

The electrochemical reduction of the s-triazine ring has been documented for related compounds. For example, studies on the herbicide atrazine (B1667683) (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) have provided evidence for the reduction of the triazine ring, in addition to a two-electron dechlorination process. The electrochemical reduction of as-triazines, which are structural isomers of s-triazines, proceeds through the formation of 1,4-dihydro and subsequently 4,5-dihydro derivatives, which can be further reduced to tetrahydro-as-triazines.

Table 1: Potential Oxidation and Reduction Pathways of the Triazine Core in Chloro-s-triazines

TransformationReagent/ConditionObserved/Potential ProductsNotes
Oxidation Ozone (O₃)N-dealkylation, N-acetylation of side chainsTriazine ring remains intact; no dechlorination observed in studies on related pesticides.
Microbial MetabolismOxidative dealkylation, dechlorinationEventual degradation of the triazine ring.
Reduction ElectrochemicalDihydrotriazine, Tetrahydrotriazine, Dechlorinated productsPathway depends on the specific compound and electrochemical conditions.
Chemical (e.g., NaBH₄, LiAlH₄)Dihydrotriazine, Tetrahydrotriazine, Dechlorinated productsSpecific pathways for this compound are not well-documented.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr) of the two chlorine atoms. The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles.

Kinetic studies on the hydrolysis and aminolysis of dichlorotriazines have been instrumental in elucidating the reaction mechanism. These reactions are typically monitored using techniques such as UV-Vis spectroscopy and pH-stat methods. The rate of substitution is highly dependent on the nature of the nucleophile, the solvent, and the temperature. The substitution of the two chlorine atoms occurs in a stepwise manner. The first chlorine is substituted at a lower temperature, and the replacement of the second chlorine atom generally requires more forcing conditions, such as a higher temperature. This is because the introduction of an electron-donating group in the first substitution step reduces the electrophilicity of the remaining chlorinated carbon atoms.

Spectroscopic methods play a crucial role in identifying the reactants, intermediates, and products of these substitution reactions, thereby providing evidence for the proposed mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of the reaction and characterizing the structure of the substituted products. In some instances, NMR has been used to detect the formation of covalent σH adducts, which are key intermediates in nucleophilic aromatic substitution of hydrogen on the triazine ring, characterized by a significant upfield shift of the proton signal at the site of attack.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to monitor the progress of the reaction by separating the starting material, intermediates, and final products. This allows for the determination of reaction kinetics and product distribution.

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can be used to follow the kinetics of the reaction, as the chromophoric system of the triazine derivative changes upon substitution.

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to complement experimental findings by modeling the reaction pathways, transition states, and intermediates of nucleophilic substitution on the triazine ring.

Table 2: Techniques Used in Mechanistic Studies of Dichlorotriazine Reactions

TechniqueApplicationInformation Obtained
Kinetic Studies
UV-Vis SpectroscopyMonitoring reaction progress in real-time.Reaction rates, rate constants, order of reaction.
pH-Stat MethodsMaintaining a constant pH during reactions that produce or consume acid.Kinetic data for hydrolysis and other pH-dependent reactions.
Spectroscopic Studies
NMR SpectroscopyStructural characterization of reactants, products, and intermediates.Confirmation of substitution patterns, detection of intermediates like σ-adducts.
HPLCSeparation and quantification of reaction components.Monitoring reaction progress, determining product purity and yield.
Computational Studies
DFT CalculationsModeling of reaction pathways.Geometries and energies of reactants, transition states, and intermediates; insights into reaction mechanisms.

Derivatization and Analog Synthesis of 2,4 Dichloro 6 Isopropyl 1,3,5 Triazine

Synthesis of Monosubstituted Triazine Derivatives

The synthesis of a monosubstituted triazine, such as 2,4-dichloro-6-isopropylamino-s-triazine, begins with the reaction of cyanuric chloride with an appropriate nucleophile. A patented method describes the production of 2,4-dichloro-6-mono-substituted amino-s-triazines by reacting cyanuric chloride with a mono-substituted amine or its hydrohalide salt in an anhydrous solvent system. google.com

Specifically, 2,4-dichloro-6-isopropylamino-s-triazine is synthesized by reacting cyanuric chloride with isopropylamine (B41738) or isopropylamine hydrochloride. google.com This reaction is conducted at elevated temperatures, typically between 115 and 175 °C, in a non-reactive, high-boiling aromatic solvent. google.com A key feature of this process is that it is carried out in the absence of a separate acid acceptor, yielding a product with purity as high as 98%. google.com The resulting compound serves as a crucial intermediate for the preparation of diamino-chloro-s-triazine products, which have applications as herbicides. google.com

The general reaction is as follows: C₃N₃Cl₃ + R-NH₂ → C₃N₃Cl₂(NHR) + HCl Where R is an isopropyl group. google.com

Synthesis of Disubstituted and Trisubstituted Triazine Derivatives

The synthesis of di- and trisubstituted triazine derivatives is achieved through the stepwise displacement of the remaining chlorine atoms. researchgate.net The decreasing reactivity of the chlorine atoms after each substitution allows for controlled, sequential reactions. mdpi.com The first substitution is typically performed at a low temperature (e.g., 0°C), the second at room temperature, and the third often requires heating or reflux conditions. researchgate.netnih.gov This temperature-dependent reactivity enables the synthesis of both symmetric and non-symmetric triazines. nih.govresearchgate.net

For example, starting with a 2,4-dichloro-6-substituted triazine, a second nucleophile can be introduced by stirring the reactants at room temperature for several hours. nih.gov The synthesis of a trisubstituted derivative involves adding a third nucleophile to the resulting 2-chloro-4,6-disubstituted triazine and heating the mixture, sometimes to temperatures as high as 75°C. nih.gov These methods provide a versatile route to a wide array of 1,3,5-triazine (B166579) derivatives. nih.gov

Functionalization Strategies and Methods

Amine nucleophiles are commonly used to create a diverse range of triazine derivatives due to their effective reactivity with the triazine core. The reaction conditions can be tailored to control the degree of substitution.

For the first substitution, an amine can be reacted with cyanuric chloride at 0°C in a solvent like dichloromethane (B109758) (DCM) with a base such as diisopropylethylamine (DIEA) for about 30 minutes. nih.gov To synthesize a disubstituted derivative, a second amine is added to the monosubstituted product and stirred at room temperature for 12 hours. nih.gov The synthesis of symmetric 2-chloro-4,6-diamino-1,3,5-triazines can be achieved by reacting cyanuric chloride with two equivalents of an amine at ambient temperature. mdpi.com For the final substitution to create a trisubstituted triazine, more vigorous conditions, such as heating at 75°C for 30 hours in a solvent like tetrahydrofuran (B95107) (THF), may be required. nih.gov

Substitution StageReactantsBaseSolventTemperatureTime
Monosubstitution Cyanuric Chloride + AmineDIEADCM0°C30 min
Disubstitution Monochloro-derivative + AmineDIEADCMRoom Temp.12 h
Trisubstitution Dichloro-derivative + AmineDIEATHF75°C30 h

Table 1: Representative conditions for amine nucleophilic reactions. nih.gov

Beyond simple amines, a wide variety of specific organic moieties can be incorporated onto the 1,3,5-triazine ring. Synthetic protocols have been developed for adding alkyl, aromatic, ester, imidazole, and hydroxyalkyl groups through sequential nucleophilic substitution of the C-Cl bonds. researchgate.net This is accomplished using oxygen, nitrogen, and sulfur-centered nucleophiles. researchgate.net

For instance, 2,4,6-trialkoxy-1,3,5-triazines can be prepared by reacting the corresponding lithium alkoxide with cyanuric chloride. mdpi.com Asymmetric derivatives can also be synthesized. A 2-chloro-4-alkoxy-6-amino-1,3,5-triazine can be prepared by first reacting cyanuric chloride with an alkoxide, followed by the addition of an amine. mdpi.com In another example, a 4-hydroxy coumarin (B35378) moiety was successfully attached to a triazine ring by reacting cyanuric chloride with 4-hydroxy coumarin in acetone (B3395972) with an alkaline medium at 0-5°C. derpharmachemica.com This was followed by the addition of other groups, such as 2-amino pyrazine (B50134) and various aromatic amines, to yield fully substituted triazines. derpharmachemica.com

Structure-Reactivity and Structure-Applicability Relationship Studies in Derivative Formation

The structure of the substituents added to the triazine ring significantly influences the reactivity for subsequent substitutions and the properties of the final molecule. The most fundamental principle is that the electrophilicity of the carbon atoms in the triazine ring, and thus the reactivity of the C-Cl bonds, decreases with each nucleophilic substitution. mdpi.com

The nature of the nucleophile itself also dictates reactivity and the conditions required. A study exploring the chemoselectivity of cyanuric chloride found the preferential order for incorporation of different nucleophiles to be alcohol > thiol > amine. nih.govresearchgate.net Furthermore, the introduction of electron-donating groups, such as amino groups, generates a stronger bond with the triazine ring, which can cause more restriction to free rotation. mdpi.com

This controlled, stepwise synthesis allows for the creation of a vast library of compounds from a single, inexpensive starting material like cyanuric chloride. researchgate.net The ability to introduce different functional groups in a specific order allows for the fine-tuning of the molecule's properties. This strategy is fundamental in developing derivatives for various applications, including their use as templates for peptides, in the synthesis of dendrimers, and for creating noncovalently bonded supramolecular aggregates. researchgate.netresearchgate.net For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), a disubstituted derivative, is widely used as a condensing reagent in peptide chemistry. researchgate.net

Applications of 2,4 Dichloro 6 Isopropyl 1,3,5 Triazine in Organic Synthesis

Role as a Key Synthetic Intermediate in Multi-Step Syntheses

The primary application of 2,4-dichloro-6-isopropyl-1,3,5-triazine in organic synthesis is its function as a key intermediate. It is typically derived from the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with an isopropyl-containing nucleophile. Following this initial substitution, the resulting dichlorotriazine serves as a platform for further functionalization.

The significance of dichlorotriazine intermediates lies in the differential reactivity of the chlorine atoms. The substitution of the first chlorine atom on the cyanuric chloride ring modifies the reactivity of the remaining two. This allows for a controlled, stepwise substitution process, which is fundamental to creating asymmetrically substituted triazine derivatives. mdpi.com The synthesis of 2,4-dichloro-6-substituted s-triazines can be achieved by reacting cyanuric chloride with a nucleophile at controlled temperatures, often around 0°C, in the presence of a base to neutralize the liberated HCl. frontiersin.orgnih.gov

Once formed, this compound can undergo subsequent nucleophilic substitution reactions. The second chlorine atom can be replaced by reacting the compound with a different nucleophile, typically at a moderately elevated temperature (e.g., room temperature). nih.gov A third, distinct nucleophile can then replace the final chlorine atom, usually requiring higher temperatures. frontiersin.org This sequential reactivity makes this compound a crucial stepping stone in multi-step syntheses, enabling the construction of complex molecules with precisely defined substitution patterns on the triazine core.

Precursor for Diverse Organic Molecules

As a disubstituted derivative of cyanuric chloride, this compound is a direct precursor to a vast range of triazine-based heterocyclic compounds. The two reactive chlorine atoms serve as handles for introducing a variety of functional groups through nucleophilic substitution reactions. This versatility allows for the synthesis of molecules with tailored chemical and physical properties.

Common classes of nucleophiles used in these reactions include:

Amines (Aminolysis): Reaction with primary or secondary amines leads to the formation of amino-substituted triazines. This is a foundational reaction in the synthesis of many biologically active triazines, including herbicides.

Alcohols and Phenols (Alkoxylation/Aryloxylation): Alcohols and phenols react, typically as their corresponding alkoxides or phenoxides, to displace the chlorine atoms and form ether linkages, yielding alkoxy- or aryloxy-triazines.

Thiols (Thiolation): Thiols can also act as nucleophiles to create thioether-substituted triazines.

The stepwise nature of these substitutions allows for the creation of either symmetrically or asymmetrically substituted triazines from the this compound precursor.

Interactive Table: Synthesis of Heterocycles from this compound
Nucleophile ClassReagent Example (Nu-H)Resulting Functional Group (-Nu)Product Class Example
Primary AmineR-NH₂-NHRN-Alkyl-4-chloro-6-isopropyl-1,3,5-triazin-2-amine
Secondary AmineR₂NH-NR₂N,N-Dialkyl-4-chloro-6-isopropyl-1,3,5-triazin-2-amine
AlcoholR-OH-OR2-Alkoxy-4-chloro-6-isopropyl-1,3,5-triazine
ThiolR-SH-SR2-Alkylthio-4-chloro-6-isopropyl-1,3,5-triazine

Beyond its role as a structural scaffold, the triazine ring in this compound can be employed to facilitate other chemical reactions. The parent compound, cyanuric chloride, is a well-known reagent for a variety of transformations, including the conversion of carboxylic acids to esters, amides, or acid chlorides, and the conversion of alcohols to alkyl chlorides. mdpi.com

Derivatives such as this compound are expected to exhibit similar reactivity, acting as activating agents. For instance, it can react with a carboxylic acid to form a reactive triazinyl ester. This intermediate is highly susceptible to nucleophilic attack by an alcohol or amine, resulting in the efficient formation of an ester or amide bond under mild conditions. In this capacity, the triazine moiety functions as a leaving group, facilitating the coupling reaction. The presence of the isopropyl group, compared to a chlorine atom, would modulate the reactivity of the scaffold, potentially offering different selectivity or reaction kinetics compared to cyanuric chloride or other chloro-triazine derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which is used for ester synthesis. mdpi.com

Development of Specialized Reagents utilizing the Triazine Scaffold

The unique properties of the 1,3,5-triazine (B166579) core, particularly the ability to undergo controlled, sequential substitution, make it an attractive platform for the design of specialized reagents. nih.gov this compound, with its two reactive chlorine atoms, is an ideal starting material for creating bifunctional molecules.

One significant application is in the development of linkers for bioconjugation or materials science. nih.gov By reacting the two chlorine atoms with two different nucleophiles, one of which could be a reporter molecule (like a fluorophore) and the other a reactive group for attaching to a biomolecule, this compound can serve as the central hub for creating complex molecular probes.

Furthermore, the triazine scaffold is integral to the development of various industrial materials. Fully substituted triazines are used as UV absorbers and flame retardants. ambeed.com this compound is a key intermediate in the synthesis of these materials, where the final properties are determined by the nature of the nucleophiles used to displace the two chlorine atoms. Additionally, dichloro-s-triazine (DCT) structures have been utilized in the development of chiral selectors for enantio-separation applications due to their high molar absorbance and ease of derivatization. researchgate.net

Interactive Table: Specialized Applications of the Triazine Scaffold
Application AreaRole of Triazine ScaffoldExample of Derived Product Function
BioconjugationBifunctional LinkerConnects a targeting moiety to a drug or dye.
Materials ScienceCore StructureForms the basis for UV-absorbing polymers.
Analytical ChemistryChiral SelectorDerivatizing agent for enantiomeric separation. researchgate.net
Supramolecular ChemistryTemplate/Building BlockUsed to construct dendrimers and other complex architectures. nih.gov

Applications of 2,4 Dichloro 6 Isopropyl 1,3,5 Triazine in Materials Science Research

Precursor for Polymer Synthesis and Functional Materials

The foundational principle for using 2,4-dichloro-6-isopropyl-1,3,5-triazine in polymer chemistry is the differential reactivity of its chlorine atoms. The substitution of the first chlorine atom with a nucleophile occurs under milder conditions (e.g., lower temperatures) than the substitution of the second. This stepwise reactivity allows for the controlled construction of polymers with specific functionalities and architectures. daneshyari.commdpi.com

Development of Triazine-Containing Copolymers and Polymer Supports

The triazine ring serves as a robust scaffold for creating novel copolymers and functional polymer supports. By incorporating this compound into a polymer backbone, researchers can introduce reactive sites for further modification. For example, a similar compound, poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene), has been synthesized to act as a polymer support. In this structure, the dichlorotriazine units are pendant groups on a polystyrene chain, offering two reactive chlorine atoms per unit for subsequent chemical transformations.

This approach allows for the creation of high-load, soluble oligomeric dichlorotriazine reagents. acs.org These polymer-supported reagents are valuable as they combine the reactivity of the dichlorotriazine unit with the physical properties of the polymer, such as solubility and ease of separation from a reaction mixture. This is particularly useful for creating catalysts or scavengers that can be easily recovered and recycled. acs.org

Exploration of Polymers with Replaceable Functional Groups

A key area of research is the development of polymers where functional groups can be easily introduced and replaced. The two chlorine atoms on the this compound moiety are ideal for this purpose. Once integrated into a polymer, these chlorine atoms can be readily substituted by various nucleophiles, such as amines, alkoxides, and mercaptides, to afford polymers with tailored properties.

This methodology enables the synthesis of "smart" polymers or functional materials where the properties can be tuned post-polymerization. For instance, polymers containing oligo(oxyethylene) groups attached to the triazine ring have been shown to function as effective phase-transfer catalysts. The catalytic activity can be modulated based on the length and number of the attached oxyethylene chains, demonstrating the precise control offered by this synthetic strategy.

Table 1: Nucleophilic Substitution on Dichlorotriazine Moieties for Polymer Functionalization This table is interactive. Click on the headers to sort.

Nucleophile Class Example Nucleophile Resulting Functional Group Potential Application
Amine Alkylamine -NH-Alkyl Altering solubility, pH-responsive materials
Alcohol/Alkoxide Ethylene Glycol -O-(CH₂)₂-OH Phase-transfer catalysis, hydrophilic coatings
Thiol/Mercaptide Thiophenol -S-Phenyl Metal ion scavenging, sensor development

Research into Advanced Functional Materials

The unique electronic and structural properties of the triazine ring make it a valuable component in advanced functional materials, including those designed for light absorption and flame retardancy.

Synthesis of Triazine-Based UV Absorbers

Triazine derivatives are a prominent class of ultraviolet (UV) absorbers due to their exceptional photostability and strong absorption in the UV-A and UV-B regions. Dichlorotriazines like this compound serve as crucial intermediates in the synthesis of these high-performance UV absorbers. uctm.eduresearchgate.net

The general synthesis involves a two-step process, typically utilizing Friedel-Crafts reactions. First, the dichlorotriazine is reacted with an aromatic compound. The remaining chlorine atom is then substituted with a hydroxyl-substituted aryl group, such as resorcinol. nih.gov This final group is critical for the UV-absorbing properties of the molecule. The process for making 2-(2-oxyaryl)-4,6-bisaryl-1,3,5-triazines from a cyanuric halide precursor is a well-established method for creating these materials. The isopropyl group on the triazine ring can influence the solubility and compatibility of the final UV absorber with various polymer matrices.

Investigation of Flame Retardant Materials

The high nitrogen content of the 1,3,5-triazine (B166579) ring contributes to its inherent thermal stability and char-forming capabilities, which are desirable properties for flame retardants. When burned, nitrogen-containing compounds can release inert gases like N₂, which dilute flammable gases and oxygen in the vapor phase, thus inhibiting combustion.

Research has focused on synthesizing novel flame retardants by functionalizing the triazine core. For instance, a triazine-based flame retardant was successfully synthesized using cyanuric chloride (the parent compound to this compound), which demonstrated good thermal stability and char-forming ability when applied to cotton fabrics. Another complex, high molecular weight flame retardant, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine, has been identified in environmental analyses of electronic waste, indicating its use in industrial applications.

Studies in Coordination Chemistry and Metal Complexes

While the nitrogen atoms within the 1,3,5-triazine ring are generally considered non-coordinating due to the delocalization of electrons, the triazine structure is a versatile scaffold for building polydentate ligands used in coordination chemistry. uu.nl Dichlorotriazines are used as building blocks to synthesize more complex ligands that can then coordinate with metal ions. uu.nl

The process involves substituting the chlorine atoms with molecules that contain donor atoms, such as pyridyl or amino groups. uu.nlresearchgate.net These appended groups then act as the binding sites for metal ions. This strategy has been used to create a variety of supramolecular structures, including dinuclear metal complexes and one-dimensional coordination polymers. uu.nl For example, triazine-derived ligands have been reacted with metal salts like copper(II) nitrate (B79036) and nickel(II) perchlorate (B79767) to form novel complexes with potential applications in catalysis. uu.nl The specific substituent on the triazine ring, such as the isopropyl group, can influence the steric and electronic properties of the final ligand, thereby affecting the geometry and stability of the resulting metal complex.

Development of Triazine Ligands for Catalytic Applications

The development of novel ligands is a cornerstone of advancing catalytic chemistry, and s-triazine scaffolds are attractive platforms for this purpose due to their rigid structure and the ability to introduce multiple donor atoms. Dichloro-s-triazines, such as this compound, serve as key intermediates in the synthesis of such ligands. The two chlorine atoms are excellent leaving groups, allowing for stepwise nucleophilic substitution reactions. This controlled reactivity enables the introduction of various coordinating groups, such as amines, phosphines, or thiols, onto the triazine core.

The general strategy for developing triazine-based ligands from a dichloro precursor involves the sequential replacement of the chlorine atoms with desired functionalities. The reaction conditions, including temperature and stoichiometry, can be precisely controlled to achieve either mono- or di-substitution, leading to a wide array of ligand structures. The isopropyl group on the triazine ring can influence the solubility, stability, and steric environment of the resulting ligand and its subsequent metal complexes.

While the synthetic principles are well-established for the broader class of dichloro-s-triazines, specific research detailing the development of catalytic ligands derived explicitly from this compound is not extensively documented in publicly available scientific literature. However, the potential for its use in creating ligands for various catalytic processes, such as cross-coupling reactions or polymerization, remains a plausible area for future research.

Table 1: Potential Ligand Synthesis via Nucleophilic Substitution of this compound

NucleophilePotential Ligand TypePotential Catalytic Application
Bidentate Amine (e.g., Ethylenediamine)N,N'-bidentate ligandTransition metal catalysis
Phosphine (e.g., Diphenylphosphine)Monodentate P-donor ligandCross-coupling reactions
Thiol (e.g., Thiophenol)S-donor functionalized triazineMetal coordination chemistry

Note: This table represents hypothetical examples based on the known reactivity of dichloro-s-triazines, as specific research data for this compound in these applications is limited.

Synthesis and Characterization of Novel Metal-Triazine Complexes

Following the synthesis of triazine-based ligands, the subsequent step involves their coordination to metal centers to form metal-triazine complexes. These complexes are of significant interest due to their potential applications in catalysis, molecular magnetism, and as functional materials like metal-organic frameworks (MOFs). The triazine ring itself can act as a coordinating moiety, and the appended donor groups from the ligand synthesis step form stable bonds with a variety of transition metals.

The synthesis of these complexes typically involves the reaction of the triazine ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be isolated and purified. A crucial aspect of this research is the thorough characterization of the newly synthesized complexes. Standard analytical techniques are employed to determine the structure, composition, and properties of these materials. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and confirm its coordination to the metal center.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the complex, including bond lengths and angles.

Infrared (IR) and UV-Vis Spectroscopy: To probe the electronic structure and bonding within the complex.

Mass Spectrometry: To confirm the molecular weight of the complex.

Despite the classification of this compound as a potential building block for such materials, detailed scientific reports on the synthesis and characterization of novel metal complexes derived from it are scarce. The exploration of its coordination chemistry with various metals could yield new materials with interesting properties, but this remains an area requiring further investigation.

Table 2: Common Techniques for Characterization of Metal-Triazine Complexes

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionDefinitive molecular structure, coordination geometry, bond distances and angles.
¹H and ¹³C NMR SpectroscopyLigand environment, confirmation of complex formation in solution.
Fourier-Transform Infrared (FTIR) SpectroscopyVibrational modes of functional groups, information on metal-ligand bonding.
Elemental AnalysisDetermination of the empirical formula and purity of the complex.

Note: This table outlines standard characterization methods for metal-triazine complexes. Specific data for complexes of this compound are not available in the cited literature.

Theoretical and Computational Chemistry Studies on 2,4 Dichloro 6 Isopropyl 1,3,5 Triazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Molecular Geometry Optimization and Conformer Analysis

No specific studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 2,4-dichloro-6-isopropyl-1,3,5-triazine using quantum chemical calculations were found.

Frontier Molecular Orbital (FMO) Analysis

There is no available data from Frontier Molecular Orbital (FMO) analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap, for this compound.

Reactivity Descriptor Analysis

Ionization Energy and Molecular Hardness Determinations

Specific calculations for the ionization energy and molecular hardness of this compound have not been reported in the scientific literature.

Electrophilicity Index and Fukui Function Calculations

There are no published studies containing calculations of the electrophilicity index or Fukui functions to describe the local reactivity of this compound.

Reaction Pathway Modeling and Transition State Characterization

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of chemicals based on their molecular structure. For triazine herbicides, including this compound, QSPR models can be developed to forecast various attributes that are crucial for their environmental fate and herbicidal activity.

Topological descriptors: These are based on the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include information about molecular surface area and volume.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), partial atomic charges, and dipole moment. researchgate.net

Once these descriptors are calculated for a set of related triazine compounds with known experimental properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.

For this compound, a QSPR model could predict properties such as:

Herbicidal activity: By correlating structural features with herbicidal efficacy against specific weed species, QSPR can aid in the design of more potent herbicides.

Toxicity: QSPR models can be used to predict the toxicity of triazine compounds to non-target organisms, which is crucial for environmental risk assessment. researchgate.net

Environmental fate: Properties like water solubility, soil sorption, and biodegradability, which determine the environmental persistence and mobility of the herbicide, can be estimated using QSPR.

A hypothetical QSPR study for a series of triazine herbicides, including this compound, might yield a model represented by an equation like:

Property = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where 'Property' is the physicochemical or biological property being predicted, 'c' represents the regression coefficients, and 'Descriptor' refers to the calculated molecular descriptors.

The development of robust QSPR models for this compound would be beneficial for understanding its behavior and for the design of new, more effective, and environmentally benign triazine derivatives. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Triazine Herbicides

Descriptor Category Example Descriptors Information Provided
Topological Molecular Weight, Wiener Index, Randić Index Molecular size, shape, and branching
Geometrical Molecular Surface Area, Molecular Volume 3D conformation and steric effects

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic structure, reactivity, and polarity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly its interactions with other molecules. The MEP map is typically plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These regions are usually found around electropositive atoms, such as hydrogen atoms attached to electronegative atoms.

Green regions: Represent areas of neutral or near-zero potential.

While a specific MEP map for this compound is not available in the reviewed literature, its features can be predicted based on its molecular structure and general principles of computational chemistry. Density Functional Theory (DFT) is a common method used to calculate the MEP. scispace.com

For this compound, the MEP map would likely show the following features:

Negative Potential (Red): The most negative electrostatic potential would be concentrated around the nitrogen atoms of the triazine ring due to their lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): The regions of positive potential would be located around the hydrogen atoms of the isopropyl group.

Neutral/Slightly Positive Potential (Green/Yellow): The carbon atoms of the triazine ring, being attached to electronegative nitrogen and chlorine atoms, would exhibit a positive potential, making them susceptible to nucleophilic attack. The chlorine atoms, despite being electronegative, would also be part of regions with a less negative potential compared to the nitrogen atoms.

The MEP map provides a visual representation of the molecule's reactivity. For this compound, it would highlight the electrophilic nature of the carbon atoms in the triazine ring, which is consistent with its known reactivity towards nucleophilic substitution. This information is crucial for understanding its mechanism of action as a herbicide, which involves interaction with biological macromolecules.

Table 2: Predicted Molecular Electrostatic Potential Features of this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Nitrogen atoms in the triazine ring Negative (Red) Susceptible to electrophilic attack and hydrogen bonding
Carbon atoms in the triazine ring Positive (Blue/Green) Prone to nucleophilic attack
Hydrogen atoms of the isopropyl group Positive (Blue) Potential sites for interaction with nucleophiles

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about the atomic arrangement and bonding within 2,4-Dichloro-6-isopropyl-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the isopropyl group. A septet (a signal split into seven lines) would appear in the downfield region, characteristic of the single methine proton (-CH). This proton is coupled to the six equivalent protons of the two methyl groups. These six methyl protons (-CH₃) would, in turn, appear as a doublet (a signal split into two lines) in the upfield region. The integration of these signals would be in a 1:6 ratio, confirming the presence of the isopropyl moiety.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three signals are anticipated for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons. In the downfield region, two signals are expected for the triazine ring carbons. The carbon atom bonded to the isopropyl group (C-6) will have a distinct chemical shift from the two equivalent carbon atoms bonded to the chlorine atoms (C-2 and C-4). The significant downfield shift of the triazine carbons is due to the electronegativity of the nitrogen and chlorine atoms.

Table 1: Predicted NMR Spectral Data for this compound
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H-CH(CH₃)₂~3.9 - 4.2Septet
¹H-CH(CH₃)₂~1.3 - 1.5Doublet
¹³C-CH(CH₃)₂~47 - 50-
¹³C-CH(CH₃)₂~18 - 22-
¹³CTriazine C-Cl~168 - 172-
¹³CTriazine C-isopropyl~184 - 187-

Note: Predicted values are based on data from structurally similar compounds such as 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Strong bands in the 2975-2870 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methine groups of the isopropyl substituent. The triazine ring itself would exhibit characteristic stretching vibrations for C=N bonds in the 1600-1450 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations are expected to appear in the fingerprint region, typically around 850-750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the triazine ring are often strong in the Raman spectrum, which can be useful for confirming the heterocyclic structure.

Table 2: Expected Infrared Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2975 - 2870C-H StretchingIsopropyl group
1470 - 1450C-H Bending (Scissoring)Isopropyl group
1370 - 1350C-H Bending (Rocking)Isopropyl group (Methyl)
1600 - 1450C=N StretchingTriazine ring
850 - 750C-Cl StretchingChlorine on triazine ring

Chromatographic and Mass Spectrometric Methods for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, while mass spectrometry provides definitive identification based on mass-to-charge ratio.

HPLC and its advanced version, UPLC, are the predominant techniques for assessing the purity of non-volatile organic compounds like s-triazine derivatives. mdpi.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, a reversed-phase (RP) method is typically employed. mdpi.com A nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comoup.com The compound is detected as it elutes from the column, often by a UV detector set at a wavelength where the triazine ring strongly absorbs (e.g., ~220-240 nm). oup.comd-nb.info The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. UPLC, utilizing smaller particle sizes in the stationary phase, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.comthermofisher.com

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main component and for identifying unknown impurities.

After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]⁺). The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. For this compound (molecular formula C₆H₇Cl₂N₃), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing a high degree of confidence in its identification. Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the molecular ion and analyze the resulting product ions, offering even more detailed structural information. researchgate.net

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Given the structure of this compound, it is expected to be amenable to GC analysis.

The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The spectrum would display a molecular ion peak corresponding to the compound's molecular weight, along with fragment ions resulting from the loss of chlorine atoms or parts of the isopropyl group. This fragmentation pattern is crucial for unambiguous identification and can be compared against spectral libraries. researchgate.net For related triazines, GC-MS is a frequently applied analytical method. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. In the solid state, crystalline compounds like 2,4-dichloro-6-substituted-1,3,5-triazines form a regular, repeating arrangement of atoms. When a beam of X-rays is directed at the crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. By analyzing the angles and intensities of the diffracted X-ray beams, researchers can produce a three-dimensional picture of the electron density within the crystal, and from this, determine the positions of the atoms in the molecule and their arrangement in the crystal lattice.

The typical data obtained from a single-crystal XRD analysis includes the crystal system, space group, and unit cell dimensions (lattice parameters). For example, the crystallographic data for 2,4-dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine revealed a monoclinic crystal system. nih.gov Such studies are crucial for understanding the conformation of the triazine ring and its substituents, as well as non-covalent interactions like hydrogen bonding and π–π stacking, which influence the material's bulk properties. nih.gov Although a specific data table for "this compound" cannot be presented, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on a related compound.

Table 1: Example Crystallographic Data for a Dichloro-s-triazine Derivative
ParameterValue
Chemical FormulaC9H12Cl2N4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.086
b (Å)19.19
c (Å)7.813
β (°)106.18
Volume (ų)1164

Note: The data in this table is for 2,4-dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine and is presented for illustrative purposes. nih.gov

Use as a Reference Standard in Analytical Method Development and Validation

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. "this compound," due to its stable chemical nature, can serve as a reference standard in the development and validation of analytical methods, particularly for the quantification of triazine-based compounds. These methods are crucial for quality control in manufacturing, environmental monitoring, and research.

The development of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the detection and quantification of triazines relies on the availability of pure reference standards. d-nb.inforesearchgate.net During method development, a solution of the reference standard at a known concentration is used to optimize the separation and detection parameters of the instrument.

Method validation is a critical process that ensures an analytical method is accurate, precise, reproducible, and robust for its intended purpose. "this compound," as a reference standard, would be used to perform several validation experiments, including:

Linearity: A series of dilutions of the reference standard are prepared and analyzed to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specific range.

Accuracy: The accuracy of the method is often determined by spiking a blank matrix with a known amount of the reference standard and measuring the recovery.

Precision: The precision of the method is assessed by repeatedly analyzing the reference standard to determine the degree of agreement among individual test results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are determined by analyzing progressively more dilute solutions of the reference standard.

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components is confirmed using the reference standard.

Certified Reference Materials (CRMs) for various triazine pesticides are commercially available and are produced in accordance with international standards such as ISO 17034. lgcstandards.com These standards are supplied with a certificate of analysis that provides information on their purity and the certified concentration. The availability of such standards is essential for ensuring the reliability and comparability of analytical results across different laboratories.

Table 2: Properties of an Analytical Reference Standard
PropertyDescription
IdentityConfirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
PurityDetermined by a mass balance approach or a chromatographic method (e.g., HPLC, GC), typically >98%.
Certified ConcentrationFor solutions, the concentration and its uncertainty are provided.
HomogeneityEnsured throughout the batch of the reference material.
StabilityAssessed under specified storage conditions to determine the shelf life.

Environmental Fate and Degradation Mechanisms Academic Research Perspective

Research into Persistence and Environmental Pathways

2,4-dichloro-6-isopropylamino-1,3,5-triazine (B166597) is a member of the s-triazine chemical family, a group known for its environmental persistence. mdpi.com While specific data for this particular intermediate is limited, extensive research on the closely related herbicide propazine (B92685) provides significant insight into its likely environmental behavior. Propazine is recognized as being highly persistent in soil, with reported field half-lives ranging from 35 to 231 days. orst.edunih.gov One EPA fact sheet specifies a half-life of 12 to 24 weeks for propazine in nonsterile loamy sand. epa.gov

The persistence of s-triazines is influenced by various environmental factors, including soil type, pH, and microbial activity. orst.eduresearchgate.net For instance, the persistence of atrazine (B1667683), another similar triazine, has been shown to increase with higher soil pH. researchgate.net Due to their stability and moderate water solubility, these compounds can be mobile in certain soils, creating a potential for leaching into groundwater or transport via surface runoff. orst.eduepa.gov The frequent detection of parent triazine herbicides and their metabolites in surface and groundwater highlights their mobility and persistence. researchgate.netsmolecule.com

Table 1: Reported Environmental Persistence of Related s-Triazine Herbicides

CompoundMatrixHalf-life (t½)Reference
PropazineSoil (Field)35 to 231 days orst.edu
PropazineLoamy Sand Soil12 to 24 weeks epa.gov
s-Triazines (general)Agricultural Soil42 to 231 days nih.gov
TerbuthylazineSeawater331 days researchgate.net

Degradation Studies and Mechanism Identification

Chemical hydrolysis is a primary abiotic degradation pathway for 2,4-dichloro-6-isopropylamino-1,3,5-triazine. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by water or hydroxide (B78521) ions. This process is highly dependent on pH. Under both acidic (e.g., HCl) and basic (e.g., NaOH) conditions, the compound is converted into hydroxylated derivatives. The primary product of this hydrolysis is 6-isopropylamino-1,3,5-triazin-2,4-diol, where both chlorine atoms are replaced by hydroxyl groups.

The general mechanism for the hydrolysis of chloro-s-triazines involves a rate-determining nucleophilic attack on the electron-deficient carbon atoms of the triazine ring. rsc.org Research on other triazines shows that hydrolysis is often slowest near neutral pH and accelerates under strongly acidic or alkaline conditions. orst.eduresearchgate.net For propazine, hydrolysis is slow, with 92% remaining unchanged after 28 days at pH 7, whereas at pH 5, 60% remained. orst.edu

Direct photolysis is generally not considered a major degradation pathway for triazine herbicides like propazine under typical environmental conditions. orst.edu However, indirect photochemical processes can contribute to their transformation. Studies on atrazine show that its degradation can be induced by UV light, particularly in the presence of photosensitizers or catalysts. rsc.org

Key photochemical degradation pathways for s-triazines include:

Dechlorination: The cleavage of the carbon-chlorine bond is a common initial step.

Dealkylation: The removal of the N-alkyl side chains (the isopropylamino group in this case).

Hydroxylation: The substitution of chlorine atoms with hydroxyl groups, similar to chemical hydrolysis.

Ring Cleavage: The ultimate breakdown of the triazine ring structure.

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants, including s-triazines. nih.gov These technologies rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.com

Common AOPs applicable to triazine degradation include:

Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺/Fe³⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com

Heterogeneous Photocatalysis: This typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that produce hydroxyl radicals from water. nih.gov

Ozonation (O₃): Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals, especially when combined with UV light or H₂O₂.

While studies specifically targeting 2,4-dichloro-6-isopropylamino-1,3,5-triazine are scarce, research on atrazine demonstrates the efficacy of AOPs. For example, photocatalysis on TiO₂ has been shown to mineralize up to 40% of the carbon in atrazine. rsc.org The degradation pathways in AOPs typically involve hydroxylation, dealkylation, and eventual ring opening, leading to the formation of smaller organic acids and ultimately mineralization to CO₂, water, and inorganic ions. nih.gov

Microbial degradation is a crucial pathway for the ultimate removal of s-triazines from the environment. mdpi.com Numerous bacterial strains, such as those from the genera Pseudomonas and Arthrobacter, have been identified that can metabolize these compounds. mdpi.comnih.govumn.edu The central metabolic pathway for chlorinated s-triazines like atrazine has been extensively studied and serves as a model for related compounds.

This pathway involves a series of enzymatic hydrolytic reactions:

Dechlorination: The initial and often rate-limiting step is the hydrolytic removal of the chlorine atom, converting the compound to its hydroxy-analogue. This reaction is catalyzed by the enzyme atrazine chlorohydrolase (AtzA). nih.gov

Dealkylation: Subsequent steps involve the removal of the N-alkyl side chains, catalyzed by enzymes such as hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC). nih.gov

Ring Cleavage: These reactions converge on the central metabolite, cyanuric acid. mdpi.comuni-konstanz.de Cyanuric acid is then hydrolyzed by cyanuric acid amidohydrolase (AtzD) into biuret, which is further broken down to urea (B33335) and finally mineralized to ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). uni-konstanz.ded-nb.info

The genes encoding these degradative enzymes (atzA, atzB, atzC, etc.) are often located on catabolic plasmids, which can be transferred between different bacterial species. nih.govumn.edu It is highly probable that 2,4-dichloro-6-isopropylamino-1,3,5-triazine can be metabolized by microbes possessing these enzymatic pathways, entering the pathway via dechlorination and deamination reactions.

Identification and Analysis of Transformation Products

The degradation of 2,4-dichloro-6-isopropylamino-1,3,5-triazine results in a series of transformation products (TPs) depending on the degradation pathway. Analytical techniques such as HPLC and GC-MS are essential for their identification. uni-konstanz.denih.gov

Table 2: Potential Transformation Products of 2,4-dichloro-6-isopropylamino-1,3,5-triazine

Transformation ProductParent Pathway(s)DescriptionReference
6-isopropylamino-1,3,5-triazin-2,4-diolHydrolysis, AOPs, MicrobialProduct of hydrolytic dechlorination where both Cl atoms are replaced by OH groups.
Hydroxy-propazineMicrobial, HydrolysisAnalogous to a major soil degradate of propazine, formed by dechlorination. epa.gov
Deisopropyl-derivativesPhotochemical, Microbial, AOPsFormed by the removal of the isopropylamino side chain. researchgate.net
Ammeline / AmmelideMicrobialIntermediates formed after dealkylation and dechlorination of the triazine ring. nih.gov
Cyanuric AcidMicrobialA key central metabolite in the microbial degradation pathway before ring cleavage. mdpi.comuni-konstanz.de
Biuret and UreaMicrobialProducts of cyanuric acid hydrolysis. d-nb.info
Ammonia and Carbon DioxideMicrobial, AOPs (Mineralization)Final end-products of complete mineralization. nih.govumn.edu

Modeling Environmental Distribution and Transport

From an academic research perspective, modeling the environmental distribution and transport of 2,4-Dichloro-6-isopropyl-1,3,5-triazine involves the use of specialized computer simulations to forecast its movement through soil, water, and, to a lesser extent, air. These models are essential tools for estimating potential exposure levels in different environmental compartments and for informing risk assessments.

The foundation of these models lies in the specific physicochemical properties of propazine, which dictate its behavior in the environment. Key parameters include its solubility in water, its tendency to adsorb to soil particles (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc), and its persistence, often expressed as a half-life in various environmental media.

Detailed Research Findings

Research into the environmental fate of propazine frequently utilizes models developed or accepted by regulatory bodies like the U.S. Environmental Protection Agency (EPA). These models integrate data on the chemical's properties with site-specific environmental conditions, such as soil type, climate, and agricultural practices, to predict its distribution and transport.

One of the primary modeling suites used for this purpose is the Pesticide Root Zone Model (PRZM) coupled with the Exposure Analysis Modeling System (EXAMS) . PRZM simulates the movement of pesticides in the crop root zone, accounting for processes like runoff, erosion, and leaching. EXAMS then models the fate and transport of the pesticide in adjacent surface water bodies. For groundwater, the Screening Concentration in Groundwater (SCI-GROW) model is often employed to provide a conservative estimate of the potential for the chemical to reach groundwater resources.

Studies using these models have indicated that propazine is a moderately persistent and mobile herbicide. epa.gov Its potential to leach into groundwater or be transported via runoff to surface water is a key area of investigation. epa.gov For instance, in assessments of propazine use on sorghum, scenarios for states with significant sorghum acreage, such as Texas and Kansas, have been modeled to estimate drinking water concentrations. epa.gov

The results of these modeling studies are influenced by several key parameters:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Propazine exhibits a range of Koc values, indicating that its mobility can vary depending on the soil's organic matter content. Lower Koc values suggest higher mobility. epa.gov Batch equilibrium experiments have shown that propazine is mobile, with Freundlich Kads values ranging from 0.67 to 3.19 across eight different soil textures. epa.gov The corresponding Koc values ranged from 65 to 268. epa.gov

Aerobic Soil Metabolism Half-Life: This parameter reflects the persistence of propazine in the soil. Longer half-lives indicate a greater potential for the compound to be transported before it degrades. Propazine is considered to be moderately persistent, with half-lives that can extend for several weeks. epa.gov For example, in one study, the half-life in a nonsterile loamy sand was between 12 and 24 weeks. epa.gov

Vapor Pressure: Propazine has a low vapor pressure, which suggests that volatilization from soil or water surfaces is not a significant dissipation pathway under normal environmental conditions. epa.gov

Modeling has also been used to assess the potential for propazine to contaminate groundwater. The SCI-GROW model, using a low Koc value and an average aerobic soil metabolism half-life, can estimate a screening-level concentration in groundwater. epa.gov These estimations are critical for understanding the potential risks associated with the agricultural use of this herbicide. It's important to note that these models often provide conservative, health-protective estimates.

Furthermore, research has highlighted that the environmental fate of propazine can be influenced by the catalytic hydrolysis of the compound when adsorbed onto soil colloids. epa.gov This process can be an important degradation pathway that is also considered in more advanced environmental fate models.

The following interactive data tables summarize key physicochemical properties of this compound that are crucial inputs for environmental distribution and transport models.

Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC6H7Cl2N3-
Molecular Weight208.05 g/mol
Water Solubility8.6mg/L
Vapor Pressure2.9 x 10^-8mmHg
Log Kow (Octanol-Water Partition Coefficient)2.4-

Environmental Fate and Transport Parameters of this compound

ParameterValue RangeUnitNotes
Aerobic Soil Metabolism Half-Life84 - 168daysVaries with soil type and conditions.
Soil Organic Carbon-Water Partitioning Coefficient (Koc)65 - 268mL/gIndicates moderate to high mobility in soil.
Freundlich Adsorption Coefficient (Kads)0.67 - 3.19-Measured in various soil textures.

Q & A

Q. What are the optimized synthetic routes for 2,4-Dichloro-6-isopropyl-1,3,5-triazine, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) followed by crystallization. For example, a 65% yield was achieved via 18-hour reflux of 2,4-dichlorophenoxyacetic acid hydrazide in DMSO, followed by ice-water quenching and ethanol-water recrystallization . To optimize yields, employ factorial design experiments to test variables like solvent polarity, temperature, and reaction time. Statistical methods (e.g., response surface methodology) minimize trial runs while identifying critical parameters .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via 1^1H and 13^{13}C NMR.
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data .
  • HPLC-PDA : Assess purity and detect impurities. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies using accelerated degradation protocols:
  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor decomposition via UV-Vis or LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Triazines generally exhibit thermal resilience but may hydrolyze under acidic/basic conditions.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data. For instance, ICReDD’s approach combines reaction path searches using quantum calculations and machine learning to prioritize reaction conditions. This reduces experimental workload by 30–50% . Software like Gaussian or ORCA can model transition states and activation energies for nucleophilic substitution reactions typical of triazines .

Q. How can researchers resolve contradictions in reported biological activities of triazine derivatives?

  • Methodological Answer : Apply meta-analysis frameworks:
  • Systematic Reproducibility Checks : Standardize assay protocols (e.g., cell lines, concentrations).
  • Data Mining : Cross-reference databases like PubChem for bioactivity data, filtering by assay type and confidence scores .
  • Mechanistic Studies : Use knockout models or isotopic labeling to isolate pathways affected by structural variations (e.g., isopropyl vs. phenyl substituents) .

Q. What advanced reactor designs enhance the scalability of triazine synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Explore flow chemistry systems for improved heat/mass transfer:
  • Microreactors : Enable precise control over exothermic reactions, reducing decomposition.
  • Membrane Reactors : Separate toxic intermediates (e.g., chlorinated byproducts) in real-time, aligning with CRDC subclass RDF2050104 .
  • Case Study : A tubular reactor with inline IR monitoring achieved 85% yield for a related triazine by optimizing residence time and temperature gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.